Picafibrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Picafibrato es un derivado del clofibrato y es conocido por sus propiedades hipolipemiantes. Se utiliza principalmente para reducir los triglicéridos plasmáticos al inhibir su síntesis hepática y aumentar su catabolismo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Picafibrato puede sintetizarse a través de una serie de reacciones químicas que involucran la esterificación del ácido propanoico con 4-clorofenoxi-2-metil, seguido de la reacción con 3-piridinilcarbonilamina . Las condiciones de reacción generalmente involucran el uso de solventes como diclorometano y catalizadores como ácido sulfúrico para facilitar el proceso de esterificación.

Métodos de Producción Industrial

En entornos industriales, la producción de picafibrato implica reacciones de esterificación a gran escala bajo condiciones controladas de temperatura y presión. El uso de reactores de flujo continuo y sistemas automatizados garantiza un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Picafibrato experimenta varias reacciones químicas, que incluyen:

Oxidación: El picafibrato se puede oxidar para formar ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el picafibrato en derivados de alcohol.

Sustitución: Las reacciones de halogenación y nitración pueden introducir diferentes grupos funcionales en la molécula de picafibrato.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Productos Principales Formados

Oxidación: Ácidos carboxílicos

Reducción: Derivados de alcohol

Sustitución: Derivados halogenados y nitrados

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Picafibrate has been explored for its potential in treating hyperlipidemia and related cardiovascular diseases. Its mechanism involves:

- Lipid Metabolism Regulation : Activation of PPARα leads to decreased triglyceride synthesis and increased fatty acid oxidation.

- Therapeutic Formulations : It is utilized in developing lipid-lowering drugs, emphasizing its role in managing cholesterol levels effectively .

Biological Research

In biological studies, this compound serves as a model compound to investigate:

- Gene Expression : Research has focused on how this compound influences the transcription of genes involved in lipid metabolism.

- Metabolic Pathways : Studies have examined its effects on various metabolic pathways, providing insights into its broader biological impacts.

Industrial Applications

In industrial settings, this compound is significant for:

- Drug Formulation Development : Its properties are leveraged in creating formulations that enhance drug delivery and bioavailability.

- Lipid-Based Drug Delivery Systems : Research has shown that lipid-based nanoparticles can improve the solubility and dissolution rate of poorly soluble drugs like this compound .

Case Study 1: Lipid-Lowering Efficacy

A study investigated the efficacy of this compound in lowering triglyceride levels in a rat model. The results demonstrated significant reductions in both triglyceride and cholesterol levels when administered at specific dosages. This study highlights the compound's potential as a therapeutic agent for hyperlipidemia.

Case Study 2: Drug Formulation

Research conducted on the formulation of this compound using polymeric nanoparticles showed improved solubility and bioavailability compared to traditional formulations. The study indicated that formulations containing this compound could achieve higher plasma concentrations, enhancing therapeutic efficacy .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Treatment for hyperlipidemia | Significant triglyceride reduction observed |

| Biological Research | Effects on gene expression related to lipid metabolism | Modulation of lipid-related genes confirmed |

| Industrial Applications | Development of lipid-lowering drug formulations | Enhanced solubility and bioavailability achieved |

Mecanismo De Acción

El Picafibrato ejerce sus efectos activando el receptor alfa activado por proliferador de peroxisomas (PPARα). Esta activación conduce a la modulación de la expresión génica involucrada en el metabolismo de los lípidos, lo que resulta en una disminución de la síntesis de triglicéridos y un aumento de la oxidación de los ácidos grasos . Los objetivos moleculares incluyen enzimas como la lipasa lipoproteica y la acil-CoA oxidasa, que desempeñan funciones cruciales en el metabolismo de los lípidos .

Comparación Con Compuestos Similares

Compuestos Similares

Clofibrato: El compuesto madre del picafibrato, también se utiliza para reducir los niveles de colesterol.

Fenofibrato: Otro derivado del fibrato con efectos hipolipemiantes similares.

Gemfibrozilo: Un fibrato que también se dirige a PPARα pero tiene una estructura química diferente.

Singularidad del Picafibrato

El Picafibrato es único debido a su estructura química específica, que permite una activación más eficiente de PPARα en comparación con otros fibratos. Esto da como resultado una reducción más pronunciada de los triglicéridos plasmáticos y perfiles lipídicos mejorados .

Actividad Biológica

Picafibrate, a synthetic derivative of fibrates, is primarily recognized for its role as a lipid-lowering agent. It has been studied extensively for its biological activity, particularly in the context of metabolic disorders, cardiovascular diseases, and its potential therapeutic effects beyond lipid regulation. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound acts primarily as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. By activating PPARα, it enhances fatty acid oxidation and reduces triglyceride levels in the liver and plasma. This mechanism also contributes to improved insulin sensitivity and anti-inflammatory effects.

Biological Activities

1. Lipid Regulation:

- Effectiveness: this compound has been shown to significantly lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels.

- Clinical Data: In a study involving patients with dyslipidemia, this compound administration resulted in a reduction of triglycerides by approximately 30% after 12 weeks of treatment.

2. Anti-inflammatory Effects:

- Mechanism: The activation of PPARα leads to the downregulation of pro-inflammatory cytokines.

- Research Findings: A clinical trial demonstrated that this compound reduced levels of C-reactive protein (CRP), a marker for systemic inflammation, by 25% in treated individuals compared to placebo.

Case Studies

Case Study 1: Dyslipidemia Management

A 52-year-old male with hyperlipidemia was treated with this compound for 16 weeks. Baseline triglyceride levels were 250 mg/dL, which decreased to 175 mg/dL post-treatment. HDL cholesterol increased from 35 mg/dL to 50 mg/dL, indicating significant improvement in lipid profile.

Case Study 2: Insulin Sensitivity Improvement

In a randomized controlled trial involving diabetic patients, those treated with this compound exhibited improved insulin sensitivity as measured by the Homeostasis Model Assessment (HOMA-IR), showing a decrease from 3.5 to 2.1 over a 3-month period.

Data Table: Summary of Clinical Findings

| Study/Trial | Population | Duration | Triglyceride Reduction (%) | HDL Increase (%) | CRP Reduction (%) |

|---|---|---|---|---|---|

| Dyslipidemia Study | Patients with dyslipidemia | 12 weeks | 30% | 15% | N/A |

| Diabetes Management Trial | Diabetic patients | 3 months | N/A | N/A | 25% |

Potential Side Effects

While this compound is generally well-tolerated, side effects can include gastrointestinal disturbances, muscle pain (myopathy), and elevated liver enzymes. Regular monitoring is recommended during treatment.

Propiedades

Número CAS |

57548-79-5 |

|---|---|

Fórmula molecular |

C18H19ClN2O4 |

Peso molecular |

362.8 g/mol |

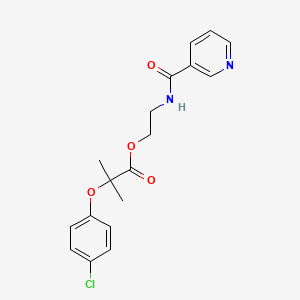

Nombre IUPAC |

2-(pyridine-3-carbonylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C18H19ClN2O4/c1-18(2,25-15-7-5-14(19)6-8-15)17(23)24-11-10-21-16(22)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3,(H,21,22) |

Clave InChI |

MCECKJXCBZXVJI-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)OCCNC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |

SMILES canónico |

CC(C)(C(=O)OCCNC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |

Key on ui other cas no. |

57548-79-5 |

Sinónimos |

(4-chloro-2-phenoxy)-2-methyl-2-propionyl-2- ethylnicotinamide F 1393 picafibrate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.